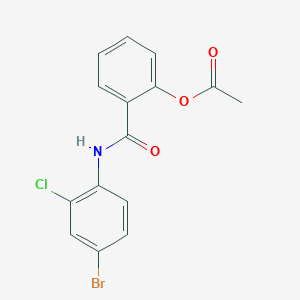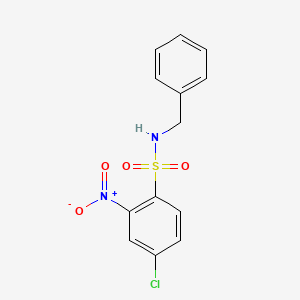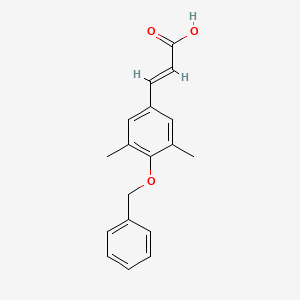![molecular formula C27H27N3O3 B2726352 1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847397-31-3](/img/structure/B2726352.png)
1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alzheimer's Disease Treatment
A series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives, designed based on the structure of the Alzheimer's disease drug donepezil, showed significant promise for the treatment of Alzheimer's. These compounds were evaluated through both in-vivo and in-vitro studies, demonstrating excellent anti-Alzheimer's profiles in comparison to donepezil. This research suggests potential therapeutic applications in managing Alzheimer's disease (Gupta et al., 2020).
Advanced Materials Development
Research into the synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing triaryl imidazole pendant groups indicates the development of materials with excellent solubility and high thermal stability. These polyimides demonstrate significant potential in applications requiring materials that can withstand high temperatures while maintaining solubility in various solvents (Ghaemy & Alizadeh, 2009).
Luminescent Materials
A study on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes revealed that these complexes exhibit blue-green luminescence. This characteristic makes them unique among rhenium(I) tricarbonyl complexes and suggests their utility in developing luminescent materials for various applications, including sensors and organic light-emitting diodes (OLEDs) (Li et al., 2012).
Anti-inflammatory and Anti-ulcerogenic Agents
The design and synthesis of novel benzimidazole derivatives with a substituted pyrid-2-yl moiety demonstrated both anti-inflammatory and anti-ulcerogenic activities. These compounds were found to be as effective as diclofenac in reducing inflammation without causing gastric mucosa side effects, offering a promising approach for the development of safer anti-inflammatory medications (El-Nezhawy et al., 2013).
Photochromic Materials
The synthesis of novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones presents an advancement in the development of materials that can change color in response to light exposure. These compounds form highly colored, thermally stable photochromes, indicating potential applications in smart windows, glasses, and optical storage devices (Kose & Orhan, 2006).
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-18-7-6-8-19(13-18)16-30-23-10-5-4-9-22(23)28-27(30)20-14-26(31)29(17-20)24-15-21(32-2)11-12-25(24)33-3/h4-13,15,20H,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOPWGABLDFYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2726273.png)
![4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide](/img/structure/B2726277.png)

![Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2726280.png)





![6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2726291.png)